ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1823182-96-2
VCID: VC2761604
InChI: InChI=1S/C16H13ClF3N5O2S/c1-3-27-15(26)13-8(2)28-14(22-13)12-7-25(24-23-12)6-11-10(17)4-9(5-21-11)16(18,19)20/h4-5,7H,3,6H2,1-2H3
SMILES: CCOC(=O)C1=C(SC(=N1)C2=CN(N=N2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C
Molecular Formula: C16H13ClF3N5O2S
Molecular Weight: 431.8 g/mol

ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate

CAS No.: 1823182-96-2

Cat. No.: VC2761604

Molecular Formula: C16H13ClF3N5O2S

Molecular Weight: 431.8 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate - 1823182-96-2

Specification

CAS No. 1823182-96-2
Molecular Formula C16H13ClF3N5O2S
Molecular Weight 431.8 g/mol
IUPAC Name ethyl 2-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]triazol-4-yl]-5-methyl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C16H13ClF3N5O2S/c1-3-27-15(26)13-8(2)28-14(22-13)12-7-25(24-23-12)6-11-10(17)4-9(5-21-11)16(18,19)20/h4-5,7H,3,6H2,1-2H3
Standard InChI Key RYQSBBLBJOBVSO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=N1)C2=CN(N=N2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C
Canonical SMILES CCOC(=O)C1=C(SC(=N1)C2=CN(N=N2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C

Introduction

Chemical Properties and Structure

Physicochemical Properties

Ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate is characterized by specific physicochemical properties that influence its behavior in biological systems and chemical reactions. The compound has a molecular formula of C16H13ClF3N5O2S and a molecular weight of approximately 431.8 g/mol. Its structure incorporates multiple functional groups including an ethyl carboxylate, a methyl substituent, a trifluoromethyl group, and a chlorine atom, all connected through a framework of heterocyclic rings.

Table 1. Physicochemical Properties of Ethyl 2-(1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)-5-methylthiazole-4-carboxylate

PropertyValueSource
CAS Number1823182-96-2
Molecular FormulaC16H13ClF3N5O2S
Molecular Weight431.8 g/mol
Physical StateSolid
Purity (Commercial)95%

Structural Features

The presence of the trifluoromethyl group on the pyridine ring significantly affects the electronic properties of the molecule, while the ethyl carboxylate on the thiazole ring provides a site for potential derivatization. Similar compounds with thiazole and carboxylate functionalities have been shown to maintain planarity between heterocyclic rings, which can influence molecular interactions with biological targets.

Synthesis Methods

Synthesis of Related Thiazole Derivatives

The synthesis of related thiazole derivatives provides insight into potential methods for preparing the thiazole component of the title compound. For instance, 2-aminothiazoles can be synthesized by reacting thiourea with 2-bromoacetophenones in ethanol at elevated temperatures (around 70°C) for approximately one hour . This reaction typically proceeds with high yields (93-100%) and results in the formation of the thiazole ring structure.

Similar methodologies could be adapted for the synthesis of the 5-methylthiazole-4-carboxylate portion of the title compound, with appropriate modifications to incorporate the desired substituents. The specific conditions, including solvent choice, temperature, and reaction time, would need to be optimized to achieve high yields and purity.

Structural Characteristics

Molecular Geometry

Biological and Pharmaceutical Applications

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of related compounds suggest that the specific arrangement and electronic properties of the heterocyclic rings significantly influence biological activity. For instance, the combination of thiazole and triazole moieties in certain derivatives has been observed to affect antiproliferative activity in cancer cell lines . Similar correlations might exist for the title compound, particularly with respect to its potential antimicrobial or anticancer properties.

The presence of the ethyl carboxylate group on the thiazole ring provides a potential site for hydrogen bonding interactions with biological targets, which could enhance binding affinity and specificity. Additionally, the trifluoromethyl substituent on the pyridine ring might contribute to increased membrane permeability and metabolic stability, both desirable properties for pharmaceutical compounds.

Research Findings and Future Directions

Current Research Status

Future research should concentrate on exploring the biological activity profile of the title compound, particularly its potential antimicrobial, antifungal, and anticancer properties. Comprehensive structure-activity relationship studies would be valuable for understanding how specific structural modifications might enhance or alter biological activity. Additionally, computational studies using advanced molecular modeling techniques could provide insights into the compound's interaction with potential biological targets.

Computational Studies

Computational approaches, including density functional theory (DFT) calculations, could be applied to investigate the electronic properties and structural stability of the title compound. Similar studies have been conducted for related thiazole derivatives, revealing correlations between total energy values and structural stability . Such theoretical calculations could help predict the compound's reactivity and interaction with biological targets.

Table 2. Potential Computational Parameters for Studying the Title Compound

Computational MethodParametersPurpose
DFTB3LYP/6-31G(d,p)Geometry optimization and energy calculation
DFTB3LYP/6-311++G(d,p)Vibrational frequencies and chemical shift values
Molecular DockingVarious algorithmsPrediction of binding modes with potential targets

These computational studies would complement experimental investigations and provide a more comprehensive understanding of the compound's properties and potential applications.

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